1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that features a brominated aromatic ring, an isopropyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps:
Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the para position.
Ether Formation: The brominated phenol is then reacted with 3-bromopropanol in the presence of a base to form the ether linkage.
Amination: The resulting ether is subjected to nucleophilic substitution with 2-amino-1-propanol to introduce the amino alcohol group.
Salt Formation: Finally, the compound is reacted with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include de-brominated aromatic compounds.
Substitution: Products include substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and amino alcohol moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-chloro-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)
- 1-{[3-(4-fluoro-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)
- 1-{[3-(4-methyl-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)
Uniqueness
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the brominated aromatic ring, isopropyl group, and amino alcohol moiety provides a distinctive structure that can be leveraged for various applications.
Properties
IUPAC Name |
1-[3-(4-bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2.C2H2O4/c1-11(2)14-9-13(16)5-6-15(14)19-8-4-7-17-10-12(3)18;3-1(4)2(5)6/h5-6,9,11-12,17-18H,4,7-8,10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJNIMPZVQODKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCNCC(C)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.